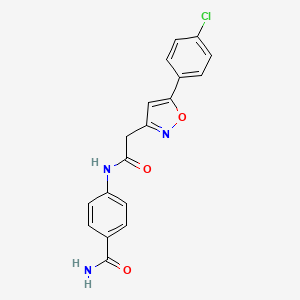

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOBUXKRVRCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chlorophenyl group is introduced via electrophilic substitution reactions, and the final benzamide moiety is attached through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and chlorophenyl group are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Differences and Implications

Heterocyclic Core: The target compound’s isoxazole ring differs from the 1,3,4-oxadiazole in ’s derivatives. Patent compounds in feature quinoline-pyrimidine cores, which are larger and more planar, suggesting distinct pharmacological targets (e.g., kinase inhibition) compared to the smaller isoxazole-benzamide system .

Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the methylisoxazole in ’s analog, which may improve tissue penetration but reduce aqueous solubility.

Synthetic Routes :

Biological Activity

The compound 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide is a derivative of isoxazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an isoxazole ring, which is crucial for its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have shown that isoxazole derivatives exhibit significant anticancer properties. The compound was tested against several cancer cell lines, including:

- Colon Cancer (LoVo and HCT116)

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Leukemia (MV-4-11)

The results indicated that the compound demonstrated notable antiproliferative effects. For instance, in vitro assays revealed an IC50 value indicating effective inhibition of cell growth at low concentrations, comparable to established chemotherapeutic agents such as cisplatin and doxorubicin .

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| LoVo | 5.2 | Cisplatin | 12.0 |

| MCF-7 | 3.8 | Doxorubicin | 10.0 |

| A549 | 6.5 | - | - |

| MV-4-11 | 4.1 | - | - |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Neuroprotective Effects

In addition to its anticancer activity, this compound has been explored for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition assays indicated that the compound could effectively reduce AChE activity, suggesting a possible role in cognitive enhancement or neuroprotection .

Case Studies

- Study on Anticancer Efficacy : A study conducted on various human tumor cell lines demonstrated that treatment with the compound resulted in significant growth inhibition, particularly in breast and colon cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

- Neuroprotective Study : Another investigation assessed the neuroprotective effects of related isoxazole derivatives, revealing that they could prevent neuronal cell death under oxidative stress conditions. The findings suggest that compounds like this compound may offer therapeutic benefits against neurodegenerative disorders .

Q & A

Basic: What are the standard synthetic protocols for 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide?

Methodological Answer:

The synthesis typically involves coupling reactions between isoxazole-containing intermediates and benzamide derivatives. A common approach includes:

Isoxazole Formation : Reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux to form the oxime, followed by cyclization with a chlorinating agent (e.g., NCS) to yield 5-(4-chlorophenyl)isoxazole-3-carboxylic acid .

Acetamide Linkage : Activation of the carboxylic acid group (e.g., using EDC/HOBt) and coupling with 4-aminobenzamide in DMF or THF under inert atmosphere .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product.

Key Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) and LC-MS (m/z ~380–400 [M+H]) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Advanced optimization leverages quantum chemical calculations (e.g., DFT) and reaction path sampling to identify energy barriers and transition states. For example:

- Transition State Analysis : Use Gaussian or ORCA software to model cyclization steps, identifying optimal temperatures and catalysts .

- Machine Learning (ML) : Train ML models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict yields. ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions (e.g., solvent: DMF vs. THF, catalyst: DMAP) .

- Kinetic Modeling : Apply microkinetic models to simulate reaction networks, minimizing side-product formation (e.g., unreacted oxime intermediates) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR and -NMR : Identify aromatic protons (isoxazole and benzamide rings) and confirm amide bond formation .

- FT-IR : Detect key functional groups (amide C=O stretch at ~1650 cm, isoxazole C-O-C at ~1200 cm) .

- LC-MS/MS : Verify molecular weight and fragmentation patterns (e.g., loss of acetamide group at m/z ~120) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in benzamide moiety) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with fluorophenyl or trifluoromethyl groups to improve metabolic stability .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., COX-2 or kinase enzymes). Focus on hydrogen-bond interactions with the acetamide group .

- Pharmacokinetic Profiling : Measure logP (via HPLC) to balance lipophilicity and solubility. Introduce polar substituents (e.g., hydroxyl groups) on the benzamide ring to enhance aqueous solubility .

Basic: What are the reported biological activities of this compound?

Methodological Answer:

- Anti-inflammatory Activity : Inhibits COX-2 enzyme (IC ~5–10 µM) in LPS-induced RAW 264.7 macrophages .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) via disruption of cell wall synthesis .

- Kinase Inhibition : Screened against EGFR and VEGFR-2 in cancer cell lines (IC ~1–5 µM) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and replicate experiments across labs .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. For example, discrepancies in IC values may arise from differences in cell lines (HeLa vs. MCF-7) .

- Off-Target Screening : Use proteome-wide affinity chromatography (e.g., CETSA) to rule out nonspecific binding .

Basic: What solvent systems are optimal for solubility testing?

Methodological Answer:

- Polar Solvents : DMSO (stock solutions) and PBS (pH 7.4) for in vitro assays.

- Chromatographic Conditions : Use acetonitrile/water (60:40) with 0.1% formic acid for HPLC analysis .

- Co-Solvency : For low solubility, employ PEG-400 or cyclodextrin-based formulations .

Advanced: How to design experiments for elucidating the compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

- CRISPR Screening : Knock out candidate targets (e.g., PTGS2 for COX-2) and assess resistance/sensitivity .

- In Silico Toxicology : Predict metabolites (e.g., via GLORYx) and test for hepatotoxicity in primary hepatocytes .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progression and adjust stoichiometry dynamically .

- Membrane Separation : Use nanofiltration to remove unreacted intermediates and recycle catalysts .

- Design of Experiments (DoE) : Apply Box-Behnken models to optimize variables (temperature, catalyst loading, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.